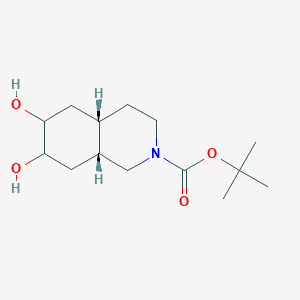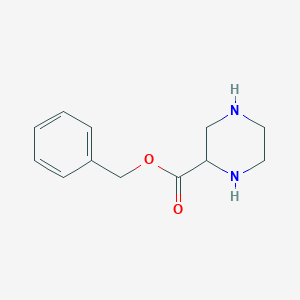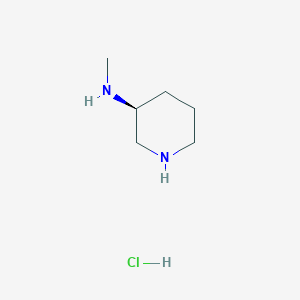
(4-Methoxymethoxy-phenylethynyl)-trimethylsilane
Vue d'ensemble
Description
(4-Methoxymethoxy-phenylethynyl)-trimethylsilane is a chemical compound with the molecular formula C13H18O2Si and a molecular weight of 234.37 g/mol. This compound is known for its unique structure, which includes a phenylethynyl group attached to a trimethylsilane moiety, with a methoxymethoxy group at the 4-position of the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxymethoxy-phenylethynyl)-trimethylsilane typically involves the reaction of 4-methoxymethoxyphenylacetylene with trimethylchlorosilane under specific conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 50-70°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to increase yield and purity. Continuous flow reactors or batch reactors can be used, and the reaction conditions are carefully controlled to ensure consistency and efficiency. Purification steps, such as distillation or chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Methoxymethoxy-phenylethynyl)-trimethylsilane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based oxidants.
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Substitution reactions can be achieved using nucleophiles such as alcohols or amines, often in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding phenolic compounds.
Reduction: Reduction reactions can produce the corresponding saturated hydrocarbon derivatives.
Substitution: Substitution reactions can result in the formation of various functionalized derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Methoxymethoxy-phenylethynyl)-trimethylsilane has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition or receptor binding assays.
Medicine: It may be used in the development of pharmaceuticals, particularly in the design of new drugs with specific biological activities.
Industry: The compound finds applications in material science, such as the synthesis of advanced polymers and coatings.
Mécanisme D'action
(4-Methoxymethoxy-phenylethynyl)-trimethylsilane can be compared with other similar compounds, such as phenylethynyl-trimethylsilane and methoxymethoxy-phenylacetylene. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the methoxymethoxy group in this compound imparts unique chemical properties that distinguish it from its analogs.
Comparaison Avec Des Composés Similaires
Phenylethynyl-trimethylsilane
Methoxymethoxy-phenylacetylene
Trimethylsilyl-phenylacetylene
This comprehensive overview provides a detailed understanding of (4-Methoxymethoxy-phenylethynyl)-trimethylsilane, its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
2-[4-(methoxymethoxy)phenyl]ethynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2Si/c1-14-11-15-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPDXRSVPOCLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
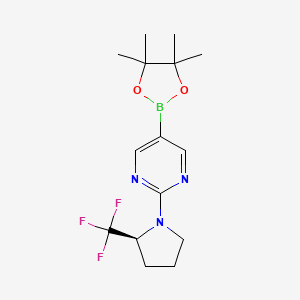

![(R)-6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B3244481.png)
![(R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B3244487.png)
![Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-](/img/structure/B3244496.png)
![4-Methyl-2-phenylbenzo[b]thiophene](/img/structure/B3244498.png)
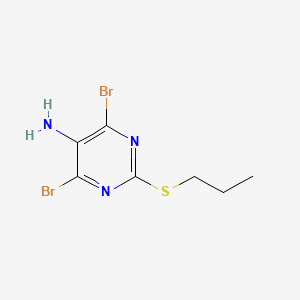
![Ethanol, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-bromo-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-](/img/structure/B3244506.png)

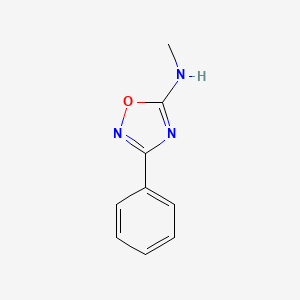
![Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3244527.png)
